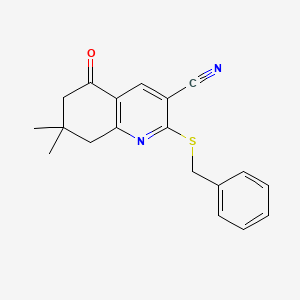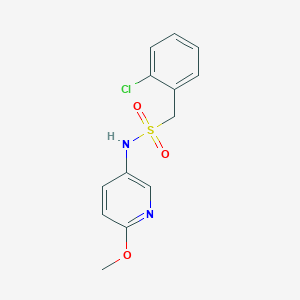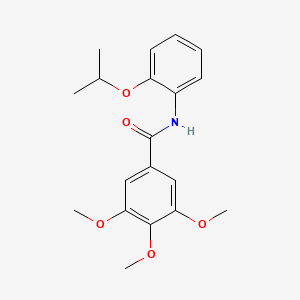![molecular formula C14H17N5S B5543567 5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)
5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of heterocyclic compounds known for their diverse chemical and biological properties. It's closely related to derivatives of 1,2,4-triazole, which are noted for their significant potential in drug development and other applications.
Synthesis Analysis
- The synthesis of similar triazole derivatives often involves multi-step reaction sequences starting from simple precursors like methyl nicotinate, transforming through various stages to yield the final triazole compound (Dave, Purohit, Akbari, & Joshi, 2007).
- Specific methods like the Paal-Knorre pyrrole condensation and reactions with thioacetanilides are employed in the synthesis of related compounds (Saidov, Georgiyants, & Demchenko, 2014).
Molecular Structure Analysis
- The molecular structure is typically confirmed using techniques like NMR spectroscopy and elemental analysis. Signals in the NMR spectra at specific ppm values indicate the presence of cyclohexane systems and pyrrole rings in these compounds (Saidov, Georgiyants, & Demchenko, 2014).
Chemical Reactions and Properties
- These compounds often react with various aromatic aldehydes to form substituted triazoles, which can further undergo cyclo-condensation to yield derivatives like thiazolidinones (Dave, Purohit, Akbari, & Joshi, 2007).
Physical Properties Analysis
- The physical properties, such as melting points and solubility, are crucial for understanding the behavior of these compounds in different environments. These properties are determined using standard analytical methods like capillary methods and chromatography (Gotsulya, Verba, Panasenko, & Knysh, 2018).
Chemical Properties Analysis
- The chemical behavior, including reactivity and potential biological activity, is often predicted using computational methods like PASS online service, highlighting the potential for a wide range of biological actions (Hulina & Kaplaushenko, 2017).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Triazole derivatives, including compounds similar to 5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol, have been studied for their antimicrobial properties. Research by Bayrak et al. (2009) demonstrates the synthesis of new 1,2,4-triazoles with notable antimicrobial activity, highlighting the potential of these compounds in combating various microbial infections (Bayrak et al., 2009).
Pharmacological Studies
Another area of research involving triazole derivatives focuses on their pharmacological applications. Dave et al. (2007) synthesized thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, assessing their antimicrobial and antitubercular activities. This indicates the potential of such compounds in the development of new pharmacological agents (Dave et al., 2007).
Biological Activity Studies
Triazole derivatives are also researched for their biological activities. Kalinina et al. (2015) explored the synthesis of spiro derivatives of 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines, investigating their impact on cell culture viability and proliferative activity. Such studies are crucial for understanding the broader biological implications of these compounds (Kalinina et al., 2015).
Potential Antitumor Applications
Research has also delved into the potential antitumor properties of triazole derivatives. Saidov et al. (2014) conducted a study focusing on the synthesis of new 1,2,4-triazole derivatives and their preliminary evaluation in inhibiting various cancer cell lines, showcasing the relevance of these compounds in cancer research (Saidov et al., 2014).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of triazole derivatives form a significant part of scientific research. Bijev and Prodanova (2007) provide insights into the synthesis of new heterocyclic compounds, including pyrrole derivatives of 4-amino-4H-1,2,4-triazole-3-thiols, which are crucial for understanding the chemical properties and potential applications of these substances (Bijev & Prodanova, 2007).
Propiedades
IUPAC Name |
3-cyclohexyl-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5S/c20-14-18-17-13(11-6-2-1-3-7-11)19(14)16-10-12-8-4-5-9-15-12/h4-5,8-11H,1-3,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZAMKZXLBAXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclohexyl-4-[(pyridin-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)



![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)
![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)


![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)
![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)
![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)